molecular formula C9H14N2O B2710756 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1248136-61-9

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2710756
CAS No.: 1248136-61-9
M. Wt: 166.224
InChI Key: QTIJDAKMQZOACZ-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C9H14N2O It is known for its unique structure, which includes a piperidine ring substituted with a propynyl group at the nitrogen atom and a carboxamide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with propynylating agents. One common method involves the use of 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride as a starting material . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the propynylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the propynyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine carboxamides.

Scientific Research Applications

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The propynyl group allows the compound to act as an inhibitor or modulator of certain enzymes and receptors. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Prop-2-yn-1-yl)piperidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h1,8H,3-7H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIJDAKMQZOACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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